molecular formula C18H18N2O B034266 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol CAS No. 101342-93-2

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol

Cat. No. B034266
CAS RN: 101342-93-2
M. Wt: 278.3 g/mol
InChI Key: CDEJORMMVLZMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol, also known as SNC80, is a synthetic compound that acts as a selective agonist for the delta opioid receptor. Delta opioid receptors are a type of protein found in the brain and spinal cord that are involved in pain modulation, mood regulation, and addiction. SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.

Mechanism of Action

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol acts as a selective agonist for the delta opioid receptor, which is involved in the modulation of pain, mood, and addiction. Activation of the delta opioid receptor by 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol results in the inhibition of neurotransmitter release, which can reduce pain and produce other physiological effects.
Biochemical and Physiological Effects:
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been shown to produce a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of mood and anxiety, and the potential for addiction treatment. It has also been shown to have neuroprotective effects and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has several advantages for use in lab experiments, including its high selectivity for the delta opioid receptor and its ability to produce a range of physiological effects. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol, including the investigation of its potential therapeutic applications in the treatment of pain, depression, and addiction. Other areas of research could include the development of more selective agonists for the delta opioid receptor, as well as the investigation of the potential for combination therapies with other drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol.

Synthesis Methods

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol can be synthesized using various methods, including the reaction of 1-phenylcyclopropylamine with 4-(2-bromoethyl)phenol and subsequent reduction with sodium borohydride. Other methods involve the use of palladium-catalyzed coupling reactions or the modification of existing opioid compounds.

Scientific Research Applications

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been extensively studied in preclinical and clinical research for its potential therapeutic applications. In animal studies, 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been shown to effectively reduce pain and inflammation, as well as exhibit antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of addiction, particularly opioid addiction.

properties

CAS RN

101342-93-2

Product Name

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol

InChI

InChI=1S/C18H18N2O/c21-15-8-6-14(7-9-15)18(13-4-2-1-3-5-13)12-16(18)17-19-10-11-20-17/h1-9,16,21H,10-12H2,(H,19,20)

InChI Key

CDEJORMMVLZMBY-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=C(C=C4)O

synonyms

4-hydroxycibenzoline
HCBZ
p-hydroxycibenzoline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.